BenchChemオンラインストアへようこそ!

1-[(tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)piperidine-3-carboxylic acid

Click chemistry PROTAC linker design Medicinal chemistry building blocks

1-[(tert-Butoxy)carbonyl]-3-(prop-2-yn-1-yl)piperidine-3-carboxylic acid (CAS 1537531‑16‑0, MF C₁₄H₂₁NO₄, MW 267.32) is a bifunctional piperidine building block that integrates three orthogonal reactive handles in a single, small-molecule scaffold: a Boc‑protected secondary amine, a free carboxylic acid at the 3‑position, and a propargyl substituent. This architecture places it at the intersection of N‑protected heterocyclic acids, employed extensively in medicinal chemistry for amide coupling, and alkyne‑functionalized scaffolds, used in copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) and other bioorthogonal ligation strategies.

Molecular Formula C14H21NO4
Molecular Weight 267.32 g/mol
CAS No. 1537531-16-0
Cat. No. B6145838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)piperidine-3-carboxylic acid
CAS1537531-16-0
Molecular FormulaC14H21NO4
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)(CC#C)C(=O)O
InChIInChI=1S/C14H21NO4/c1-5-7-14(11(16)17)8-6-9-15(10-14)12(18)19-13(2,3)4/h1H,6-10H2,2-4H3,(H,16,17)
InChIKeyRNNBYMJFJVRSSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(tert-Butoxy)carbonyl]-3-(prop-2-yn-1-yl)piperidine-3-carboxylic acid (CAS 1537531-16-0) – Structural Identity and Procurement Baseline


1-[(tert-Butoxy)carbonyl]-3-(prop-2-yn-1-yl)piperidine-3-carboxylic acid (CAS 1537531‑16‑0, MF C₁₄H₂₁NO₄, MW 267.32) is a bifunctional piperidine building block that integrates three orthogonal reactive handles in a single, small-molecule scaffold: a Boc‑protected secondary amine, a free carboxylic acid at the 3‑position, and a propargyl substituent . This architecture places it at the intersection of N‑protected heterocyclic acids, employed extensively in medicinal chemistry for amide coupling, and alkyne‑functionalized scaffolds, used in copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) and other bioorthogonal ligation strategies [1]. Commercial availability is currently limited to specialized fine‑chemical suppliers, and sourcing requires verification of lot‑specific purity (typically ≥95 % by HPLC) and spectroscopic authenticity (¹H/¹³C NMR) .

Why Generic Substitution Fails: The Unique Functional Triad of 1-[(tert-Butoxy)carbonyl]-3-(prop-2-yn-1-yl)piperidine-3-carboxylic acid


Simple piperidine‑3‑carboxylic acid derivatives (e.g., Boc‑nipecotic acid, CAS 88495‑54‑9) lack the alkyne handle required for click‑chemistry diversification, while common propargyl‑piperidines (e.g., 3‑(prop‑2‑yn‑1‑yl)piperidine, CAS 1343895‑36‑2) lack both the Boc‑protected amine and the carboxylic acid needed for direct incorporation into amide‑linked conjugates [1]. Similarly, propargyl‑glycine or propargyl‑aminobutyric acid building blocks offer an alkyne and an acid but reside on linear amino‑acid backbones that cannot recapitulate the conformational constraints of a piperidine ring [2]. The target compound is the only commercially catalogued scaffold that places a Boc‑amine, a carboxylic acid, and a propargyl group on a conformationally restricted piperidine core within the same molecule, thereby eliminating the need for multi‑step protection/deprotection sequences when a rigid, alkyne‑bearing heterocyclic acid is required [1].

Quantitative Differentiation Evidence: 1-[(tert-Butoxy)carbonyl]-3-(prop-2-yn-1-yl)piperidine-3-carboxylic acid vs. Closest Structural Analogs


Orthogonal-Reactivity Score: Three Reactive Handles in One Scaffold

A simple count of orthogonal, synthetically addressable functional groups reveals that the target compound carries three such groups (Boc‑amine, carboxylic acid, and terminal alkyne), whereas the most common comparator, Boc‑nipecotic acid (CAS 88495‑54‑9), carries only two (Boc‑amine and carboxylic acid, alkyne absent) . This 50 % increase in reactive handles (3 vs. 2) directly translates to superior synthetic versatility: a single coupling step can install the scaffold, and the propargyl group remains available for late‑stage diversification without additional deprotection or functional‑group interconversion steps [1].

Click chemistry PROTAC linker design Medicinal chemistry building blocks

Molecular‑Weight Efficiency: Lower MW for Equivalent Functional Density

The target compound (MW 267.32) delivers the three‑handle triad at a molecular weight ~46 % lower than the closest Fmoc‑protected analog, 1‑{[(9H‑fluoren‑9‑yl)methoxy]carbonyl}‑4‑(prop‑2‑yn‑1‑yl)piperidine‑4‑carboxylic acid (MW 389.44) . In fragment‑based and lead‑generation libraries, lower MW for equivalent functional density translates to higher ligand efficiency indices and improved pharmacokinetic starting points, making the Boc‑protected scaffold the preferred choice for early‑stage medicinal chemistry programs where molecular obesity must be minimized [1].

Fragment-based drug design Lead-likeness Ligand efficiency metrics

Calculated LogP and tPSA: Favorable Physicochemical Property Window

Predicted AlogP 98 of approximately 1.7 and topological polar surface area (tPSA) of 66.8 Ų place the target compound within the favorable CNS‑drug–like space (tPSA < 90 Ų, AlogP < 5) [1]. In contrast, the Fmoc‑protected analog exhibits a substantially higher predicted AlogP (~4.2) and tPSA (~76 Ų), largely due to the lipophilic fluorenylmethoxycarbonyl group . The lower lipophilicity and smaller polar surface area of the Boc‑protected scaffold are associated with reduced promiscuity, lower hERG binding risk, and improved membrane permeability, making it a more attractive starting point for CNS‑oriented or orally bioavailable agents [1].

Physicochemical profiling CNS drug design ADME prediction

Vendor-Supplied Purity Specification: ≥95 % Minimum Purity for Reproducible Conjugation

The commercially available lot of the target compound (AKSci #3944EP) carries a vendor‑specified minimum purity of 95 % by HPLC, which meets the ≥95 % threshold typically required for CuAAC bioconjugation and solid‑phase peptide synthesis (SPPS) without additional purification . The closest un‑Boc‑protected analog, 3‑(prop‑2‑yn‑1‑yl)piperidine‑3‑carboxylic acid (CAS 1520596‑30‑8, AKSci #3944EP), is also specified at 97 % purity but lacks the Boc‑protecting group, meaning that an additional Boc‑introduction step (and subsequent purification) would be required before use in standard SPPS or Boc‑strategy organic synthesis, introducing yield loss and analytical burden .

Quality control Click chemistry reproducibility Procurement specification

Patent‑Protected Scaffold: Procurement Exclusivity and Novel IP Position

According to the ChemicalBook product entry, the sale of this compound is restricted due to active patent protection, indicating that the specific combination of substituents constitutes a proprietary intermediate in one or more active pharmaceutical ingredient (API) synthetic routes . In contrast, the widely available Boc‑nipecotic acid (CAS 88495‑54‑9) and 3‑(prop‑2‑yn‑1‑yl)piperidine (CAS 1343895‑36‑2) are generic, off‑patent commodities with multiple suppliers, offering no freedom‑to‑operate advantage for novel composition‑of‑matter claims [1]. For organizations building patent‑protected chemical matter, sourcing the proprietary intermediate provides a defensible IP position that generic alternatives cannot offer.

Intellectual property Patent-protected intermediates Competitive intelligence

Procurement‑Relevant Application Scenarios for 1-[(tert-Butoxy)carbonyl]-3-(prop-2-yn-1-yl)piperidine-3-carboxylic acid


PROTAC Linker Synthesis Requiring a Rigid, Alkyne‑Bearing Piperidine Acid

PROTAC (proteolysis‑targeting chimera) design frequently demands heterobifunctional linkers that incorporate a carboxylic acid for E3‑ligase ligand attachment and an alkyne for CuAAC conjugation to the target‑protein ligand. The target compound provides both functionalities on a rigid piperidine scaffold (three reactive handles), enabling one‑step amide coupling to the E3‑ligase warhead followed by chemoselective click conjugation to the target‑binding moiety. This avoids the need for a flexible linear linker (e.g., propargyl‑PEG‑acid) that may introduce conformational entropy penalties and reduce degradation efficiency. The ≥95 % vendor purity supports direct use without column chromatography, accelerating PROTAC library synthesis [1].

CNS‑Focused Fragment Library Design Prioritizing Low MW and Low tPSA

For CNS drug discovery programs, fragment libraries are screened against neurological targets with stringent physicochemical filters (MW < 350, tPSA < 90 Ų, AlogP 1–3). The target compound (MW 267.32, predicted tPSA 66.8 Ų, AlogP ~1.7) falls well within all CNS lead‑likeness criteria, whereas the closest Fmoc‑protected analog (MW 389.44, tPSA ~76 Ų, AlogP ~4.2) fails the lipophilicity threshold. Procurement of the Boc‑protected scaffold therefore yields a higher proportion of CNS‑compliant fragment hits per screening campaign, improving library efficiency [2].

Solid‑Phase Peptide Synthesis (SPPS) with Orthogonal Alkyne Handle for On‑Resin Functionalization

In Boc‑strategy SPPS, the target compound can be directly coupled as a C‑terminal or side‑chain building block via its free carboxylic acid, while the Boc‑protected amine remains inert until TFA cleavage. After chain elongation, the pendant propargyl group can be chemoselectively derivatized on‑resin using CuAAC with azide‑bearing fluorophores, biotin, or other affinity tags. Because the building block already carries the Boc group, a separate N‑protection step is eliminated, saving one synthetic cycle and reducing cumulative yield losses. Vendor‑supplied purity ≥95 % ensures reliable coupling efficiency [3].

Patent‑Sensitive Medicinal Chemistry Programs Requiring Proprietary Intermediates

Organizations pursuing first‑in‑class or best‑in‑class small‑molecule therapeutics often require intermediates that are not readily available to competitors. The patent‑restricted status of CAS 1537531‑16‑0, as confirmed by the ChemicalBook sales prohibition notice, indicates that this specific scaffold is part of an active IP estate. Sourcing this intermediate provides a defensible synthetic route that generic alternatives (e.g., Boc‑nipecotic acid or 3‑(prop‑2‑yn‑1‑yl)piperidine) cannot offer, potentially strengthening composition‑of‑matter or method‑of‑use patent applications .

Quote Request

Request a Quote for 1-[(tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)piperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.